

# Spectral Data Analysis of 6-Acetylbenzothiazole: A Technical Guide

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## Compound of Interest

Compound Name: 6-Acetylbenzothiazole

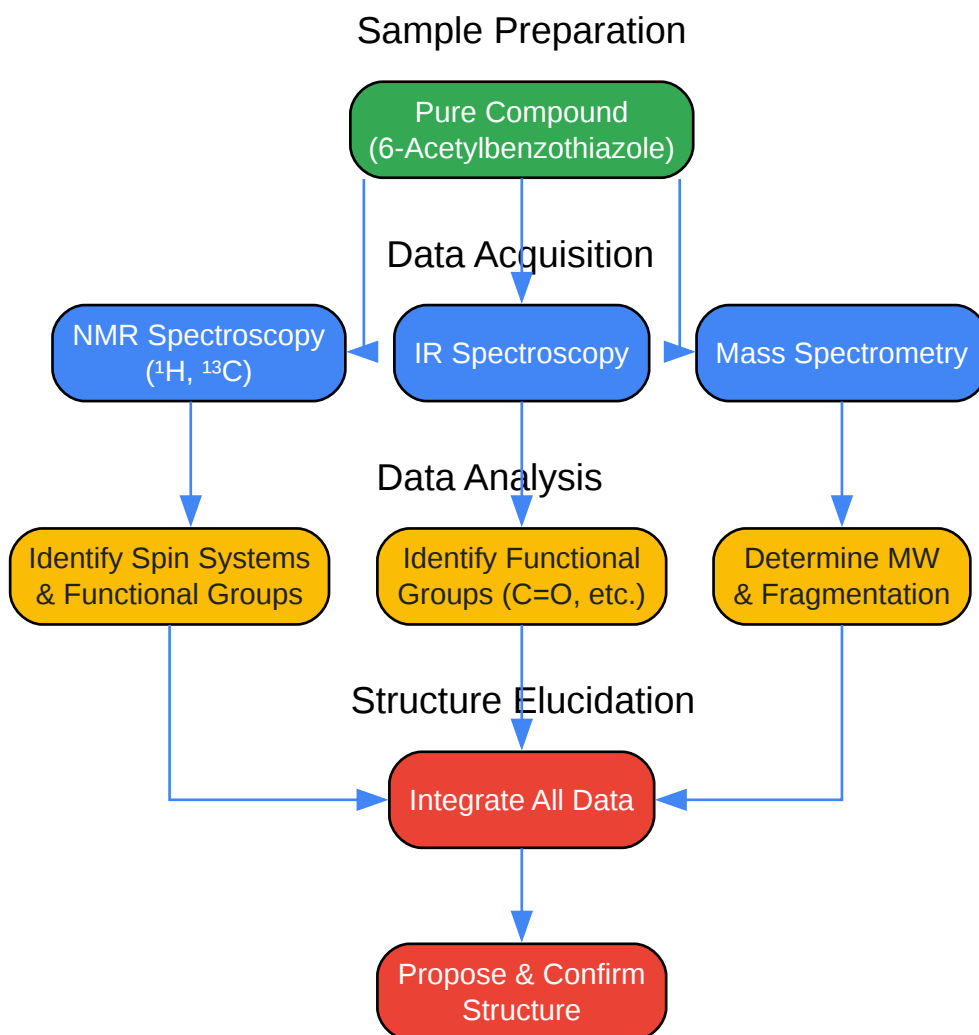
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This guide provides an in-depth analysis of the spectral data for **6-acetylbenzothiazole**, a key heterocyclic compound with applications in medicinal chemistry and material science. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive look at the structural elucidation of this molecule through modern spectroscopic techniques.

## Molecular Structure and Numbering

The structure of **6-acetylbenzothiazole** consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with an acetyl group substituted at the 6-position. The numbering scheme used for spectral assignments is presented below.



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